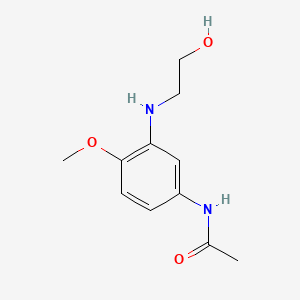
Acetamide, N-(3-((2-hydroxyethyl)amino)-4-methoxyphenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetamide, N-(3-((2-hydroxyethyl)amino)-4-methoxyphenyl)- is a chemical compound with a complex structure that includes an acetamide group, a hydroxyethyl group, and a methoxyphenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-(3-((2-hydroxyethyl)amino)-4-methoxyphenyl)- typically involves a multi-step process. One common method is the condensation reaction between 3-amino-4-methoxyphenol and 2-chloroacetamide in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
Acetamide, N-(3-((2-hydroxyethyl)amino)-4-methoxyphenyl)- can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyethyl group can yield an aldehyde or ketone, while reduction of a nitro group results in an amine.
Applications De Recherche Scientifique
Acetamide, N-(3-((2-hydroxyethyl)amino)-4-methoxyphenyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It can be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which Acetamide, N-(3-((2-hydroxyethyl)amino)-4-methoxyphenyl)- exerts its effects involves interactions with specific molecular targets. The hydroxyethyl and methoxyphenyl groups can interact with enzymes or receptors, modulating their activity. The acetamide group may also play a role in stabilizing the compound’s binding to its target.
Comparaison Avec Des Composés Similaires
Similar Compounds
Acetamide, N-(2-hydroxyethyl)-: This compound has a similar structure but lacks the methoxyphenyl group.
N-(2-Hydroxyethyl)ethylenediamine: Another related compound with a hydroxyethyl group but different overall structure.
Uniqueness
Acetamide, N-(3-((2-hydroxyethyl)amino)-4-methoxyphenyl)- is unique due to the presence of both the hydroxyethyl and methoxyphenyl groups, which confer distinct chemical properties and potential biological activities. This combination of functional groups is not commonly found in other related compounds, making it a valuable molecule for research and development.
Propriétés
Numéro CAS |
63494-13-3 |
|---|---|
Formule moléculaire |
C11H16N2O3 |
Poids moléculaire |
224.26 g/mol |
Nom IUPAC |
N-[3-(2-hydroxyethylamino)-4-methoxyphenyl]acetamide |
InChI |
InChI=1S/C11H16N2O3/c1-8(15)13-9-3-4-11(16-2)10(7-9)12-5-6-14/h3-4,7,12,14H,5-6H2,1-2H3,(H,13,15) |
Clé InChI |
UVFWYFFTOWZUAY-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)NC1=CC(=C(C=C1)OC)NCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


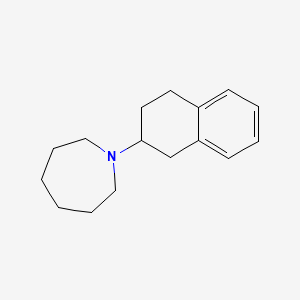
![Disodium 2-benzo[f]quinolin-3-yl-1,3-dioxoindandisulfonate](/img/structure/B13784873.png)
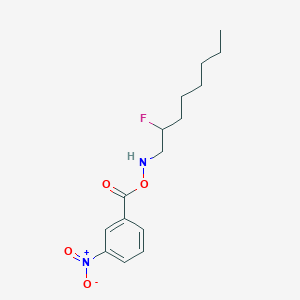
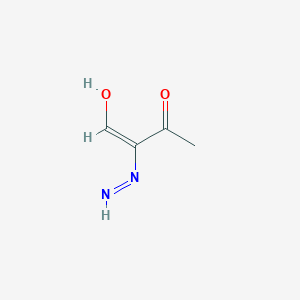
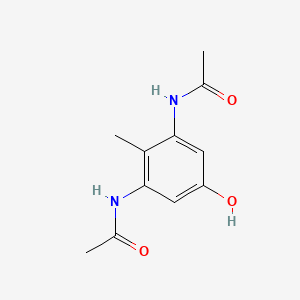

![3-[4-(1,1-Dimethylpropyl)phenyl]-2-methyl-2-propenal](/img/structure/B13784910.png)
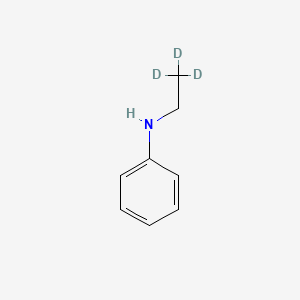
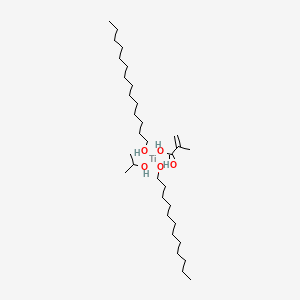
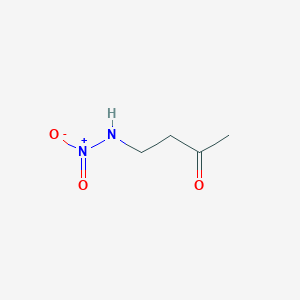
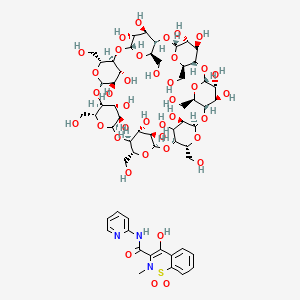
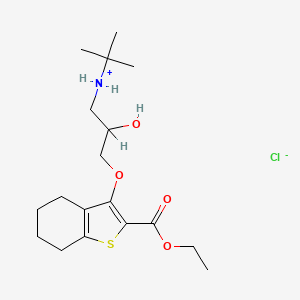
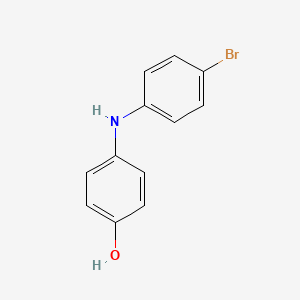
![Acetamide, N-[2-[(3-chloro-4-nitrophenyl)azo]-5-[[2-(2,5-dioxo-1-pyrrolidinyl)ethyl]ethylamino]phenyl]-](/img/structure/B13784956.png)
